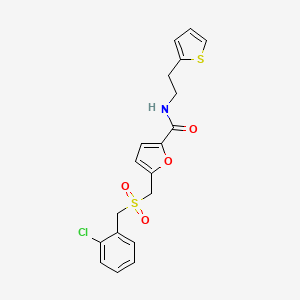

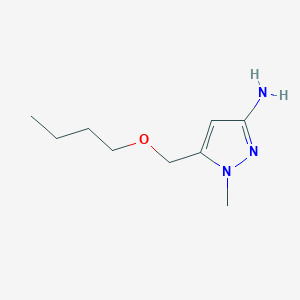

![molecular formula C21H24ClN7O B2515267 1-(4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-环戊基乙酮 CAS No. 920369-12-6](/img/structure/B2515267.png)

1-(4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-环戊基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

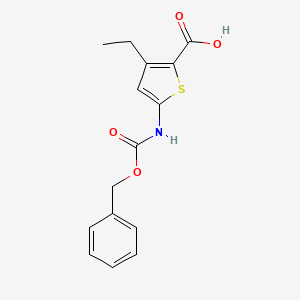

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. The presence of a 4-chlorophenyl group and a triazolopyrimidine moiety suggests that the compound could have significant biological activities, potentially including anticancer and antituberculosis effects, as seen in related compounds .

Synthesis Analysis

The synthesis of related piperazine derivatives, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, involves a reductive amination method using sodium triacetoxyborohydride . This method is described as simple and convenient, and it is likely that a similar approach could be used for the synthesis of the compound , with modifications to the starting materials and reaction conditions to accommodate the different structural features.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by spectral studies and elemental analysis . These techniques would be essential in confirming the structure of the compound, ensuring that the desired triazolopyrimidine and chlorophenyl groups are present and correctly positioned within the molecule.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their functional groups. The reductive amination method used in their synthesis is one such reaction . The triazolopyrimidine moiety could also engage in additional chemical reactions, potentially including interactions with biological targets such as enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, including solubility, are important for their potential therapeutic applications. A related compound with a pyrazolotriazolopyrimidine nucleus was modified to improve water solubility, which is crucial for physiological compatibility and administration routes . The solubility of the compound would need to be assessed, especially at physiological pH, to determine its suitability for further development as a drug candidate.

科学研究应用

药物化学

这种含有1,2,3-三唑环的化合物在药物化学领域具有重要的应用 . 三唑在药物化学中很重要 ,它们已被用于开发具有多种治疗效果的各种药物 .

绿色化学

该化合物可以使用绿色化学方法合成,该方法旨在减少废物和能源消耗 . 这包括化学反应的非常规来源,例如微波、机械混合、可见光和超声 .

生物应用

1,2,3-三唑在药物发现、有机合成、高分子化学、超分子化学、生物缀合、化学生物学、荧光成像和材料科学等领域有着广泛的应用 . 它们已被用于开发具有广泛生物活性的化合物 .

抗真菌和抗HIV应用

1,2,4-三嗪衍生物在结构上与所讨论的化合物相似,已被发现具有抗真菌和抗HIV活性 .

抗癌应用

该化合物可能用于开发抗癌药物 . 类似结构已被合成并测试其抗肿瘤特性 .

抗炎和止痛应用

降压和强心应用

抗菌和抗寄生虫应用

作用机制

Target of Action

Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2) and ubiquitin-specific-processing protease 28 (usp28) . CDK2 is a crucial regulator of the cell cycle, and USP28 is involved in the regulation of DNA damage response pathways .

Mode of Action

The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function

Biochemical Pathways

The inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells . The inhibition of USP28 can disrupt DNA damage response pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

Similar compounds have been reported to have suitable pharmacokinetic properties .

Result of Action

The inhibition of CDK2 and USP28 by this compound could potentially lead to the arrest of the cell cycle and the disruption of DNA damage response pathways, respectively. These effects could result in the death of cancer cells .

生化分析

Biochemical Properties

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cancer cell proliferation . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83. This interaction disrupts the enzyme’s activity, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Cellular Effects

The effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone on various cell types are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis. It affects cell signaling pathways by inhibiting CDK2, leading to the downregulation of genes involved in cell proliferation and survival . Additionally, the compound influences cellular metabolism by altering the expression of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83. This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, the compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells .

Dosage Effects in Animal Models

In animal models, the effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone vary with dosage. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . It accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The localization of the compound within these tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its therapeutic potential .

属性

IUPAC Name |

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-cyclopentylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN7O/c22-16-5-7-17(8-6-16)29-21-19(25-26-29)20(23-14-24-21)28-11-9-27(10-12-28)18(30)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKHHEQJAZRGDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

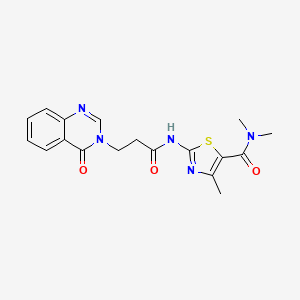

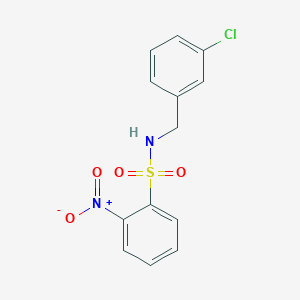

![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)

![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)